molecular formula C15H28BNO4 B6218222 tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate CAS No. 2296775-61-4

tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

Cat. No.: B6218222
CAS No.: 2296775-61-4
M. Wt: 297.20 g/mol
InChI Key: FKAZISMLEIWCES-UHFFFAOYSA-N
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Description

The compound is likely a boronic ester, which are commonly used in organic synthesis due to their stability and versatility . They are often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronic ester. It also likely contains a tert-butyl group and an azetidine ring .


Chemical Reactions Analysis

Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, which involve the reaction of a boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .

Mechanism of Action

In Suzuki-Miyaura reactions, the boronic ester undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the coupled product .

Future Directions

Boronic esters continue to be a topic of research due to their versatility in organic synthesis. Future research may focus on developing new reactions involving boronic esters or improving the efficiency of existing reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-methylazetidine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst.", "Starting Materials": [ "tert-butyl 3-methylazetidine-1-carboxylate", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "base", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-methylazetidine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent.", "Step 2: Add a base such as potassium carbonate to the reaction mixture.", "Step 3: Add a palladium catalyst such as palladium acetate to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS No.

2296775-61-4

Molecular Formula

C15H28BNO4

Molecular Weight

297.20 g/mol

IUPAC Name

tert-butyl 3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C15H28BNO4/c1-12(2,3)19-11(18)17-9-15(8,10-17)16-20-13(4,5)14(6,7)21-16/h9-10H2,1-8H3

InChI Key

FKAZISMLEIWCES-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)C

Purity

95

Origin of Product

United States

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